Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity, also known as Imatinib Impurity E, is a byproduct formed during the synthesis of Imatinib mesylate, a potent antineoplastic agent primarily used for treating various cancers, including chronic myelogenous leukemia and gastrointestinal stromal tumors. The chemical structure of this impurity indicates its derivation from the parent compound Imatinib, which is a small molecule kinase inhibitor targeting specific tyrosine kinases involved in cancer progression .
This compound is typically encountered during the manufacturing processes of Imatinib mesylate. Its identification and characterization are crucial for ensuring the quality and efficacy of pharmaceutical products containing Imatinib. The impurity is cataloged under several chemical databases and resources, including PubChem and the EPA DSSTox database, which provide detailed chemical information and safety data .
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity is classified as a pharmaceutical impurity. Its classification is essential for regulatory purposes, especially in the context of drug safety and efficacy evaluations. The impurity's presence can affect the pharmacokinetics and pharmacodynamics of the primary drug, necessitating thorough analysis during drug development.
The synthesis of Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity involves specific chemical reactions that occur under controlled conditions. One common synthetic route includes the use of 3-acetyl pyridine and dimethylformamide diethylacetol as starting materials, typically conducted under nitrogen atmosphere to prevent unwanted reactions with moisture or oxygen.
The synthesis process may involve multiple steps, including:
The molecular formula for Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity is C52H48N12O2, with a molecular weight of 873.04 g/mol. Its IUPAC name is N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide .
The structural analysis reveals that the compound contains multiple functional groups typical of piperazine derivatives, which contribute to its biological activity. The presence of piperazine moieties is significant for its interaction with biological targets.
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity can participate in various chemical reactions:
Common reagents used in these reactions include ammonium formate and formic acid, which facilitate transformations necessary for further synthetic applications or degradation studies.
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity acts similarly to its parent compound, Imatinib mesylate, by inhibiting tyrosine kinase enzymes. The mechanism involves binding near the adenosine triphosphate (ATP) binding site on these enzymes, effectively locking them in a conformation that prevents their activity. This semi-competitive inhibition leads to reduced signaling pathways associated with cancer cell proliferation .
Relevant data regarding these properties are crucial for formulating drug products that incorporate this impurity while maintaining safety and efficacy standards .
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity is primarily utilized in scientific research to:
Understanding this impurity contributes significantly to advancing pharmaceutical sciences, particularly in optimizing formulations for cancer therapeutics .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2